molecular formula C48H39N B14031683 N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine

N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine

Cat. No.: B14031683
M. Wt: 629.8 g/mol
InChI Key: WSMYNHQKMFAPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine: is an organic compound with the molecular formula C60H45N and a molecular weight of 780.006 g/mol . This compound is known for its unique structure, which includes multiple phenyl and ethyl groups attached to a benzenamine core. It is often used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine typically involves organic synthesis techniques. One common method is through a nucleophilic substitution reaction, where diphenylethenyl groups are introduced into the benzenamine molecule . The reaction conditions often include the use of organic solvents such as chloroform, dimethylformamide, and dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes, utilizing similar reaction conditions as in laboratory synthesis but scaled up to meet industrial demands. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the molecule with another[][3].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents[][3].

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound[3][3].

Scientific Research Applications

N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine stands out due to its specific combination of phenyl and ethyl groups, which confer unique chemical properties and enhance its performance in various applications. Its ability to act as a hole transport material in OLEDs and its potential therapeutic applications make it a valuable compound in both scientific research and industry .

Properties

Molecular Formula

C48H39N

Molecular Weight

629.8 g/mol

IUPAC Name

N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylaniline

InChI

InChI=1S/C48H39N/c1-2-37-23-29-44(30-24-37)49(45-31-25-38(26-32-45)35-47(40-15-7-3-8-16-40)41-17-9-4-10-18-41)46-33-27-39(28-34-46)36-48(42-19-11-5-12-20-42)43-21-13-6-14-22-43/h3-36H,2H2,1H3

InChI Key

WSMYNHQKMFAPJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.